

# 3-aminophthalic acid chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminophthalic acid

Cat. No.: B045809

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An In-depth Technical Guide on **3-Aminophthalic Acid**

## Introduction

**3-Aminophthalic acid** (CAS: 5434-20-8), systematically named 3-Amino-1,2-benzenedicarboxylic acid, is an aromatic amino dicarboxylic acid. It is a pale-yellow to yellow crystalline powder.[1] This compound serves as a critical intermediate in various industrial and research applications, most notably in the synthesis of pharmaceuticals, dyes, and as a product in well-known chemiluminescent reactions.[1][2] Its bifunctional nature, containing both an amine (-NH<sub>2</sub>) and two carboxylic acid (-COOH) groups, makes it a versatile building block for complex organic molecules.[2]

In the pharmaceutical sector, it is a key precursor in the synthesis of Apremilast, a drug used for treating psoriatic arthritis.[1][3][4] Furthermore, it is famously known as the light-emitting product of the luminol oxidation reaction, a cornerstone technique in forensic science for the detection of trace amounts of blood.[5][6] Recent research has also identified **3-aminophthalic acid** as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, opening new avenues for its use in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[7][8]

## Chemical and Physical Properties

The core chemical and physical properties of **3-aminophthalic acid** are summarized below. These values are compiled from various chemical suppliers and databases.

## Identifiers and General Properties

Property	Value	Reference(s)
CAS Number	5434-20-8	[1][9]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][9]
Molecular Weight	181.15 g/mol	[1][9]
IUPAC Name	3-Aminobenzene-1,2-dicarboxylic acid	[6]
Synonyms	3-Amino-1,2-benzenedicarboxylic acid, o-Aminophthalic acid	[4][10]
Appearance	Pale-yellow to yellow powder/crystal	[1]

## Physical Properties

Property	Value	Reference(s)
Melting Point	170 - 185 °C (decomposes)	[1][3][11][12]
Boiling Point	436.4 ± 40.0 °C at 760 mmHg (Predicted)	[1][3][12]
Density	1.551 - 1.6 g/cm <sup>3</sup> (Predicted)	[1][3][12]
pKa	3.41 ± 0.10 (Predicted)	[1][3]
Solubility	Soluble in methanol.	[1][3]

## Computational Data

Property	Value	Reference(s)
LogP	0.6652	[9]
Topological Polar Surface Area (TPSA)	100.62 Å <sup>2</sup>	[9]
Hydrogen Bond Donors	3	[9]
Hydrogen Bond Acceptors	3	[9]
Rotatable Bonds	2	[9]

## Experimental Protocols

### Synthesis of 3-Aminophthalic Acid via Reduction of 3-Nitrophthalic Acid

**3-Aminophthalic acid** is commonly synthesized by the chemical reduction of 3-nitrophthalic acid. Several methods exist, with catalytic hydrogenation being a high-yield approach.[1]

Methodology: Catalytic Hydrogenation[13]

- **Purification of Starting Material:** A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for 13 g of crude product) and filtered to remove impurities. The solution is then cooled for approximately 2 hours to recrystallize pure 3-nitrophthalic acid, which is collected as a white solid.
- **Hydrogenation Reaction:** The purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (e.g., 200 mL).
- **Catalyst Addition:** A catalytic amount of platinum oxide (PtO<sub>2</sub>, e.g., 50 mg) is added to the solution.
- **Hydrogenation:** The mixture is subjected to a hydrogen atmosphere at a pressure of 25 psi. The reaction proceeds until the uptake of hydrogen ceases, which typically takes about one hour.
- **Work-up:** The reaction mixture is filtered to remove the platinum catalyst.

- Isolation: The filtrate is evaporated under reduced pressure to yield the solid product, **3-aminophthalic acid**.

Methodology: Reduction with Hydrazine Hydrate[14]

- Salt Formation: 3-nitrophthalic acid (e.g., 40 g, 0.19 mol) is dissolved in an aqueous sodium hydroxide solution (e.g., 16-18.5 g NaOH in 260 g water) to form the sodium salt solution.
- Catalyst Addition: A catalyst mixture, such as iron (III) chloride ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ , e.g., 2.5-3.5 g) and activated carbon (e.g., 14-16 g), is added to the solution.
- Reduction: The solution is heated to approximately 95°C. An 80% hydrazine hydrate solution (e.g., 25 g) is added dropwise. The reaction mixture is then heated to reflux for about 3.5 hours.
- Filtration: After the reaction is complete, the hot mixture is filtered to remove the catalyst, and the filtrate is collected.
- Acidification and Isolation: The filtrate is acidified with concentrated hydrochloric acid to a pH of 3.5. The solution is then cooled to induce crystallization.
- Drying: The resulting crystals of **3-aminophthalic acid** are filtered and dried at 80°C for 3 hours. This method reports yields of up to 95% and purity greater than 96%.[14]

## Chemiluminescence of Luminol

**3-aminophthalic acid** is the key light-emitting species (fluorophore) in the well-known luminol chemiluminescence reaction. The anion of **3-aminophthalic acid** is formed in an electronically excited state, and as it decays to its ground state, it emits a characteristic blue light.[5][15]

Methodology: Laboratory Demonstration of Luminol Chemiluminescence[15][16]

- Preparation of Solution A (Luminol Solution):
  - Dissolve 0.1 g of luminol and 50 mL of 5% sodium hydroxide solution in approximately 800 mL of deionized water.
  - Stir until the luminol is dissolved.

- Dilute the solution to a final volume of 1000 mL with deionized water.
- Preparation of Solution B (Oxidant Solution):
  - Dissolve 0.7 g of potassium ferricyanide (catalyst) and 15 mL of 3% hydrogen peroxide (oxidant) in approximately 800 mL of deionized water.
  - Stir until the potassium ferricyanide is dissolved.
  - Dilute the solution to a final volume of 1000 mL with deionized water.
- Demonstration:
  - In a darkened room, simultaneously pour Solution A and Solution B at the same rate into a large beaker or flask.
  - Upon mixing, a distinct blue glow (chemiluminescence) will be observed, which typically lasts for several seconds. The reaction produces light without a noticeable change in temperature.[\[15\]](#)

## Key Reactions and Logical Workflows

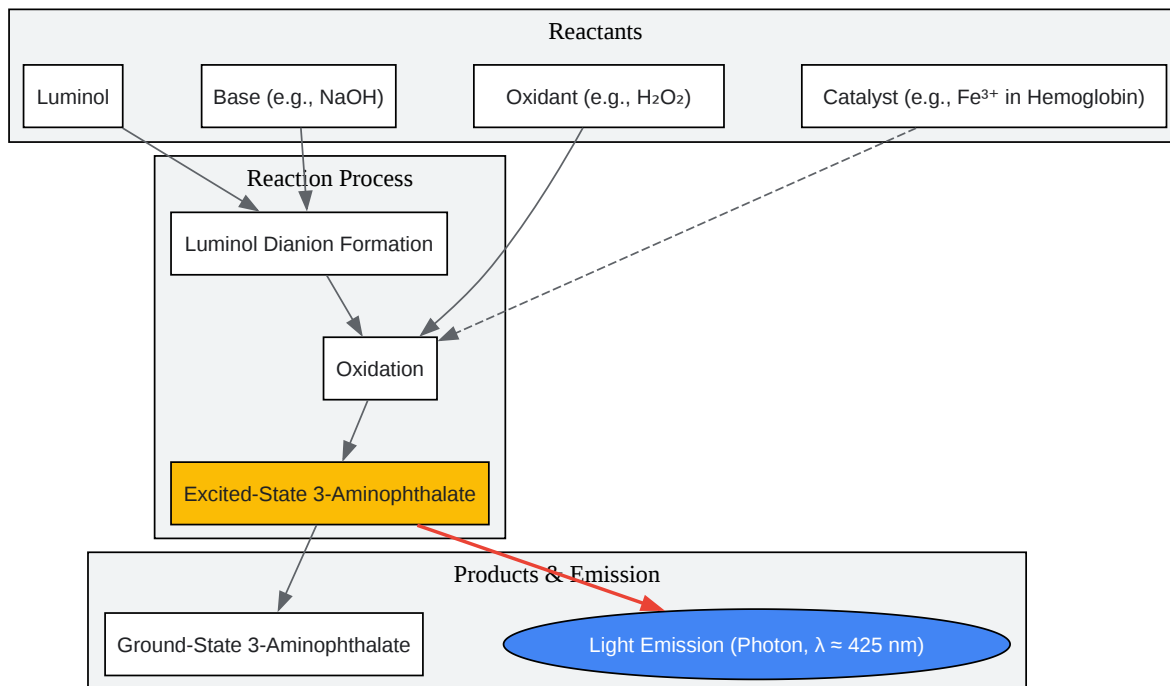
### Synthesis Pathway

The synthesis of **3-aminophthalic acid** from its nitro precursor is a fundamental reduction reaction in organic chemistry.

Caption: Synthesis of **3-aminophthalic acid** via reduction.

### Luminol Chemiluminescence Workflow

The oxidation of luminol to produce light involves several key components, culminating in the formation of excited-state 3-aminophthalate.



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- To cite this document: BenchChem. [3-aminophthalic acid chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045809#3-aminophthalic-acid-chemical-and-physical-properties]

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